molecular formula C4H7F3O2 B1295709 2-(2,2,2-Trifluoroethoxy)ethanol CAS No. 2358-54-5

2-(2,2,2-Trifluoroethoxy)ethanol

Cat. No. B1295709
CAS RN: 2358-54-5
M. Wt: 144.09 g/mol
InChI Key: HRBLSBRWIWIOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106021B2

Procedure details

2,2,2-trifluoroethanol (15 g), 1,3-dioxolan-2-one (19.8 g) and Et3N (15 g) were mixed together, and then the mixture was heated to 100° C. and stirred for 24 h. Then the reaction mixture was distilled to obtain intermediate BR (12.7 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[O:7]1[CH2:11][CH2:10]OC1=O>CCN(CC)CC>[F:1][C:2]([F:6])([F:5])[CH2:3][O:4][CH2:10][CH2:11][OH:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
19.8 g
Type
reactant
Smiles
O1C(OCC1)=O
Name
Quantity
15 g
Type
solvent
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
to obtain intermediate BR (12.7 g)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(COCCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.